(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is an organic compound characterized by its complex structure, which includes a thiazole ring, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the o-Tolyl Group: The o-tolyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Acrylamide Moiety: The acrylamide group is formed by reacting acryloyl chloride with an amine precursor.
Final Coupling: The final step involves coupling the thiazole derivative with the acrylamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the acrylamide moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound may be used in the development of new materials, such as polymers with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-((4-methyl-2-(p-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
Uniqueness
Compared to similar compounds, (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with biological targets or participates in chemical reactions, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-6-3-4-8-16(13)19-21-14(2)17(24-19)12-20-18(22)10-9-15-7-5-11-23-15/h3-11H,12H2,1-2H3,(H,20,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXCTSLKVIBRAL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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